2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL ACETATE
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Overview
Description
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate is a complex organic compound with the molecular formula C17H16IN3O5 . This compound is characterized by the presence of an ethoxy group, an iodine atom, a nitrophenyl hydrazono group, and an acetate group attached to a phenyl ring. It has a monoisotopic mass of 469.013458 Da .
Preparation Methods
The synthesis of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction of 4-nitrophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Iodination: Introduction of the iodine atom to the phenyl ring using an iodinating reagent such as iodine or N-iodosuccinimide (NIS).
Esterification: The final step involves the esterification of the phenol group with ethyl acetate under acidic conditions to form the acetate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) .
Scientific Research Applications
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving nitrophenyl and hydrazono groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl hydrazono group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The iodine atom and acetate ester may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate include:
2-Ethoxy-6-iodo-4-{[(E)-2-(4-aminophenyl)hydrazono]methyl}phenyl acetate: Similar structure but with an amino group instead of a nitro group.
2-Ethoxy-6-bromo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate: Similar structure but with a bromine atom instead of an iodine atom.
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl benzoate: Similar structure but with a benzoate ester instead of an acetate ester.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their biological activity and applications .
Properties
IUPAC Name |
[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O5/c1-3-25-16-9-12(8-15(18)17(16)26-11(2)22)10-19-20-13-4-6-14(7-5-13)21(23)24/h4-10,20H,3H2,1-2H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAAERQBMNGSK-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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